AT, also known as 4-androstene-3,6,17-trione or 6-oxo, is a well-studied compound with aromatase inhibitory activity. Aromatase is an enzyme responsible for converting testosterone to estradiol, the most potent form of estrogen. Inhibiting aromatase can be beneficial in various research fields, including:
AT acts as a suicide substrate for aromatase. This means it binds to the enzyme's active site and undergoes a chemical transformation that irreversibly inactivates the enzyme. However, AT itself is rapidly metabolized to 3β-hydroxy-AT, which acts as a competitive inhibitor of aromatase with lower potency [].
14alpha-Hydroxy-4-androstene-3,6,17-trione is a synthetic derivative of the steroid hormone androstenedione, characterized by the presence of a hydroxyl group at the 14-alpha position. This compound is notable for its role as an aromatase inhibitor, which means it can inhibit the enzyme aromatase that converts testosterone to estradiol. The structural formula of 14alpha-Hydroxy-4-androstene-3,6,17-trione is C19H24O4, and it has been studied for its potential applications in treating conditions related to estrogen excess, such as certain types of breast cancer and gynecomastia in males .
The synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione typically involves the selective oxidation of its precursor compounds. A common method includes the microbial transformation of 4-androstene-3,17-dione using specific fungi, which can introduce hydroxyl groups at desired positions. The compound can also be synthesized via
14alpha-Hydroxy-4-androstene-3,6,17-trione exhibits significant biological activity primarily through its inhibition of aromatase. Studies have shown that this compound can effectively reduce estrogen levels in various tissues, which may help in managing estrogen-related conditions. For instance, it has been demonstrated to inhibit aromatase activity in human uterine tumors in a dose-dependent manner . Additionally, it has been found to increase testosterone levels by decreasing estradiol synthesis, potentially offering benefits for muscle mass enhancement and recovery from steroid-induced testicular suppression .
The synthesis methods for 14alpha-Hydroxy-4-androstene-3,6,17-trione include:
14alpha-Hydroxy-4-androstene-3,6,17-trione has several potential applications:
Research has indicated that 14alpha-Hydroxy-4-androstene-3,6,17-trione interacts with various biological pathways primarily through its action on aromatase. It has been shown to inhibit estrogen synthesis effectively without significant binding affinity to other steroid receptors. This specificity makes it a valuable compound for studying hormonal interactions and developing therapeutic strategies against estrogen-dependent tumors .
Several compounds share structural similarities with 14alpha-Hydroxy-4-androstene-3,6,17-trione but differ in their chemical properties and biological activities. Here are some notable examples:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Androstene-3,6,17-trione | Lacks hydroxyl group at C14 | Aromatase inhibitor; used as a supplement |
6-OXO (4-Androstene-3-one) | Ketone at C3; no hydroxyl at C14 | Aromatase inhibitor; marketed for testosterone support |
14beta-Hydroxyandrost-4-ene-3,6-dione | Hydroxyl group at C14 beta position | Different hormonal effects; less potent aromatase inhibition |
Androstenedione | No hydroxyl groups; basic steroid structure | Precursor to testosterone; less direct aromatase inhibition |
The uniqueness of 14alpha-Hydroxy-4-androstene-3,6,17-trione lies in its specific hydroxylation pattern that enhances its efficacy as an aromatase inhibitor while maintaining a favorable safety profile compared to other similar compounds .
14α-OH-AT has the molecular formula C19H24O4 and a molecular weight of 316.4 g/mol. The IUPAC name for this compound is (8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione. The compound's structure features a cyclopentanoperhydrophenanthrene skeleton with specific functional groups that contribute to its biological activity. The 14α-hydroxyl group is particularly important for its aromatase inhibition mechanism, as it enables irreversible binding to the enzyme.
The compound exists in different crystalline forms, with stable hydrate crystals showing characteristic peaks in X-ray diffraction at angles of 12.7, 14.5, 17.3, 17.6, 21.1, and 25.7 degrees (using Cu Kα radiation). These crystallographic properties are crucial for pharmaceutical formulation and quality control.
14alpha-Hydroxy-4-androstene-3,6,17-trione functions as a mechanism-based irreversible inhibitor of the aromatase enzyme, representing a distinct class of anti-aromatase compounds that differ fundamentally from reversible competitive inhibitors [1]. The compound exhibits time-dependent, pseudo-first-order inactivation of aromatase in the presence of reduced nicotinamide adenine dinucleotide phosphate, demonstrating its mechanism-based inhibitory properties [1].
The irreversible nature of 14alpha-Hydroxy-4-androstene-3,6,17-trione's inhibition stems from its structural configuration, particularly the critical 14alpha-hydroxy group that facilitates irreversible binding to the aromatase enzyme . This hydroxyl group enables the formation of covalent bonds with nucleophilic residues within the enzyme's active site, leading to permanent enzyme inactivation . The compound's ability to cause irreversible inhibition distinguishes it from reversible competitive inhibitors such as anastrozole and letrozole, which bind noncovalently and reversibly to the aromatase protein [3].
The mechanism of irreversible inhibition involves the compound acting as a suicide substrate, where the enzyme catalyzes its own inactivation through the formation of a reactive intermediate [4]. During the catalytic process, 14alpha-Hydroxy-4-androstene-3,6,17-trione undergoes transformation within the enzyme's active site, generating a reactive species that subsequently forms covalent bonds with critical amino acid residues [4]. This process results in the permanent loss of enzymatic activity, as the covalently modified enzyme cannot be regenerated through simple dissociation of the inhibitor [5].
The irreversible binding mechanism ensures that aromatase inhibition persists even after the compound is cleared from the system, unlike reversible inhibitors where enzyme activity returns upon drug removal [6]. This characteristic provides a theoretical advantage in sustained estrogen suppression, as new enzyme synthesis is required to restore aromatase activity [6]. The compound demonstrated dose-dependent inhibition of aromatase activity across multiple tissue types, including human uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis tissues, with effective concentrations ranging from 0.1 to 10 micromolar [7].
The enzyme kinetics of 14alpha-Hydroxy-4-androstene-3,6,17-trione have been extensively characterized through detailed kinetic analyses, revealing specific parameters that define its inhibitory potency and mechanism [1]. The compound exhibits an apparent inhibition constant (Ki) of 1.3 micromolar, which represents the binding affinity of the inhibitor to the enzyme-substrate complex [1]. This Ki value indicates the concentration of inhibitor required to achieve half-maximal binding under competitive conditions [8].
The inactivation rate constant (Kinact) for 14alpha-Hydroxy-4-androstene-3,6,17-trione has been determined to be 0.23 per minute, representing the maximal rate of enzyme inactivation when the inhibitor is saturating [1]. This parameter reflects the efficiency of the covalent modification process once the inhibitor is bound to the enzyme [9]. The Kinact value provides crucial information about the speed of irreversible inhibition, with higher values indicating faster enzyme inactivation [9].
Kinetic Parameter | Value | Unit | Significance |
---|---|---|---|
Ki (Inhibition Constant) | 1.3 | micromolar | Binding affinity to enzyme |
Kinact (Inactivation Rate) | 0.23 | per minute | Rate of enzyme inactivation |
Kinact/Ki Ratio | 0.177 | per micromolar per minute | Overall inhibitory efficiency |
The ratio of Kinact to Ki (0.177 per micromolar per minute) provides a measure of the overall inhibitory efficiency, combining both binding affinity and inactivation rate into a single parameter [9]. This ratio is particularly useful for comparing the potency of different mechanism-based inhibitors, as it accounts for both the thermodynamic (binding) and kinetic (inactivation) components of inhibition [10].
The pseudo-first-order kinetics observed with 14alpha-Hydroxy-4-androstene-3,6,17-trione indicate that the inactivation process follows single-exponential decay when inhibitor concentrations are maintained constant [11]. This kinetic behavior is characteristic of mechanism-based inhibitors and distinguishes them from simple competitive inhibitors that exhibit rapid equilibrium binding [12]. The time-dependent nature of the inhibition requires preincubation periods to achieve maximal inhibitory effects, unlike instantaneous competitive inhibition [13].
Comparative kinetic studies have demonstrated that 14alpha-Hydroxy-4-androstene-3,6,17-trione exhibits superior potency compared to related androstene derivatives [14]. Structure-activity relationship analyses reveal that the 14alpha-hydroxy group is essential for optimal inhibitory activity, with removal or stereochemical inversion significantly reducing both Ki and Kinact values [14]. The compound's kinetic parameters position it among the most potent irreversible aromatase inhibitors characterized to date [1].
While 14alpha-Hydroxy-4-androstene-3,6,17-trione is primarily recognized for its aromatase inhibitory properties, its structural similarity to established neurosteroids suggests potential neuromodulatory activities [15]. Neurosteroids represent a class of steroid compounds that rapidly alter neuronal excitability through direct interactions with ligand-gated ion channels, particularly gamma-aminobutyric acid type A receptors [15].
The structural features of 14alpha-Hydroxy-4-androstene-3,6,17-trione align with the characteristic requirements for neurosteroid activity, including the androstane backbone and ketone groups at specific positions [16]. However, the presence of the 14alpha-hydroxy group and the 6-ketone modification may alter its interaction with gamma-aminobutyric acid type A receptors compared to classical neurosteroids [17]. Related androstene derivatives have demonstrated significant modulation of inhibitory neurotransmission, with effects on both glycine and gamma-aminobutyric acid-mediated currents [17].
Studies of structurally similar compounds reveal that androstane and androstene neurosteroids can selectively inhibit glycine receptor activity while exhibiting weaker effects on gamma-aminobutyric acid type A receptors [17]. The threshold concentration for neurosteroid effects on glycine-induced currents typically ranges from 0.1 micromolar, while effects on gamma-aminobutyric acid-mediated currents require higher concentrations of 10 to 50 micromolar [17]. These concentration ranges overlap with the effective concentrations observed for 14alpha-Hydroxy-4-androstene-3,6,17-trione's aromatase inhibitory activity [7].
The neurosteroid activity of related testosterone-derived compounds, such as androstanediol, has been well-characterized as positive allosteric modulators of gamma-aminobutyric acid type A receptors [16]. These compounds enhance gamma-aminobutyric acid-activated currents through binding to discrete sites within the transmembrane domains of the receptor complex [16]. The modulation occurs through increased channel open probability, resulting in enhanced chloride influx and reduced neuronal excitability [18].
Neurosteroid Class | Receptor Target | Effect | Concentration Range |
---|---|---|---|
3alpha-reduced steroids | GABA-A receptors | Positive modulation | 10-500 nanomolar |
Androstene derivatives | Glycine receptors | Selective inhibition | 0.1-1 micromolar |
Testosterone metabolites | GABA-A receptors | Allosteric modulation | 1-10 micromolar |
Sulfated steroids | GABA-A receptors | Negative modulation | 1-100 micromolar |
The potential neurosteroid properties of 14alpha-Hydroxy-4-androstene-3,6,17-trione may contribute to its overall biological profile, particularly in neural tissues where aromatase expression is prominent [19]. Brain-derived steroids can act with high spatial and temporal specificity, often through nonclassical receptor mechanisms that operate independently of genomic steroid hormone pathways [19]. The rapid, minute-by-minute effects of neurosteroids on neural circuits represent a distinct mechanism from the classical transcriptional effects of steroid hormones [20].
The fundamental distinction between 14alpha-Hydroxy-4-androstene-3,6,17-trione and reversible aromatase inhibitors lies in their divergent mechanisms of enzyme interaction and subsequent pharmacological profiles [21]. Reversible inhibitors, including anastrozole and letrozole, function as competitive antagonists that bind noncovalently to the aromatase enzyme through reversible interactions [22]. In contrast, 14alpha-Hydroxy-4-androstene-3,6,17-trione operates as a mechanism-based inactivator that forms irreversible covalent bonds with the enzyme [1].
The temporal characteristics of inhibition differ markedly between these two classes of compounds [6]. Reversible inhibitors exhibit immediate onset of inhibition that can be overcome by increasing substrate concentrations, while mechanism-based inhibitors like 14alpha-Hydroxy-4-androstene-3,6,17-trione require time-dependent preincubation to achieve maximal inhibitory effects [13]. Following removal of reversible inhibitors, enzyme activity rapidly returns to baseline levels, whereas irreversible inhibition persists until new enzyme synthesis occurs [6].
Inhibitor Type | Mechanism | Onset | Recovery | Substrate Effect |
---|---|---|---|---|
Anastrozole | Competitive, reversible | Immediate | Rapid | Overcome by high substrate |
Letrozole | Competitive, reversible | Immediate | Rapid | Overcome by high substrate |
Exemestane | Irreversible, steroidal | Time-dependent | Requires new enzyme synthesis | Not overcome |
14alpha-OH-AT | Irreversible, mechanism-based | Time-dependent | Requires new enzyme synthesis | Not overcome |
Clinical studies comparing reversible and irreversible inhibitors have revealed important pharmacological differences [23]. The plasma half-lives vary significantly, with anastrozole exhibiting 41-48 hours, letrozole demonstrating 2-4 days, and exemestane showing 27 hours [23]. The time to steady-state plasma levels also differs substantially, requiring 7 days for anastrozole, 60 days for letrozole, and 7 days for exemestane [23]. These pharmacokinetic differences influence dosing regimens and clinical applications [23].
The selectivity profiles of these inhibitors demonstrate distinct patterns of off-target effects [23]. Anastrozole shows the highest degree of selectivity with minimal impact on adrenosteroidogenesis, while both letrozole and exemestane produce unfavorable effects on plasma lipid levels [23]. Only exemestane exhibits androgenic side effects among the third-generation inhibitors, attributed to its steroidal structure [23]. The irreversible nature of exemestane provides persistent aromatase inhibition even after drug clearance, contrasting with the immediate reversibility of anastrozole and letrozole effects [6].
Breakthrough phenomena observed with reversible inhibitors represent a significant clinical consideration [6]. When cells are preincubated with competitive inhibitors like anastrozole, aromatase activity paradoxically increases after inhibitor removal, and subsequent androgen administration results in enhanced stimulation compared to untreated controls [13]. This rebound effect does not occur with irreversible inhibitors, which maintain sustained suppression of aromatase activity [6].
The degree of estrogen suppression achieved by different inhibitor classes varies in clinical settings [24]. Third-generation inhibitors typically achieve greater than 95% inhibition of aromatase activity, but subtle differences exist in their maximal suppressive capacity [24]. Comparative studies using isotopic measurement techniques have revealed that irreversible inhibitors may provide more sustained suppression compared to reversible agents, particularly during drug washout periods [24].